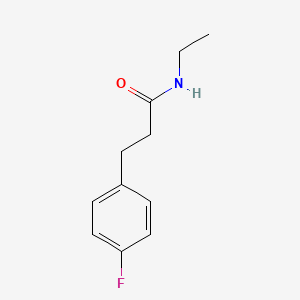

N-ethyl-3-(4-fluorophenyl)propanamide

Description

N-Ethyl-3-(4-fluorophenyl)propanamide is a fluorinated propanamide derivative characterized by a 4-fluorophenyl group attached to the propanamide backbone via a three-carbon chain and an ethyl substituent on the amide nitrogen. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing binding affinity and metabolic stability due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name |

N-ethyl-3-(4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-2-13-11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEZBGMAKQQQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic ring or adjacent groups significantly influence biological activity:

Key Observations :

- Electron-Withdrawing Groups (e.g., sulfonyl in Bicalutamide) enhance receptor binding specificity, as seen in anti-androgenic activity .

- Heterocyclic Additions (e.g., thiazole in ) improve target selectivity, such as KPNB1 inhibition for anticancer effects .

- Bulkier Substituents (e.g., biphenyl in ) may influence blood-brain barrier penetration or receptor steric interactions .

Modifications to the Amide Side Chain

The nature of the amide substituent impacts solubility and pharmacokinetics:

Key Observations :

Functional Activity and Target Engagement

The 4-fluorophenylpropanamide scaffold demonstrates versatility across therapeutic areas:

- Anticancer Activity : Compound 31 () inhibits KPNB1, a nuclear transport protein critical in cancer cell proliferation .

- Anti-Androgenic Activity : Bicalutamide () binds androgen receptors, used in prostate cancer therapy .

- GLUT4 Modulation : Compounds in mimic ritonavir’s effect on glucose uptake, suggesting metabolic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.